Hexadecyl 9-(dicyanomethylidene)-2,5,7-trinitrofluorene-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexadecyl 9-(dicyanomethylidene)-2,5,7-trinitrofluorene-4-carboxylate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a hexadecyl chain attached to a fluorene core, which is further modified with dicyanomethylidene and trinitro groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexadecyl 9-(dicyanomethylidene)-2,5,7-trinitrofluorene-4-carboxylate typically involves multiple steps, starting with the preparation of the fluorene core The fluorene core is first nitrated to introduce nitro groups at the 2, 5, and 7 positionsFinally, the hexadecyl chain is attached via esterification with hexadecanol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and esterification steps to ensure consistent product quality and yield. Additionally, purification processes such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Hexadecyl 9-(dicyanomethylidene)-2,5,7-trinitrofluorene-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The dicyanomethylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of trinitrofluorene derivatives with additional oxygen-containing functional groups.
Reduction: Formation of amino derivatives of the fluorene core.
Substitution: Formation of substituted fluorene derivatives with various functional groups.
Scientific Research Applications
Hexadecyl 9-(dicyanomethylidene)-2,5,7-trinitrofluorene-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential use in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the development of advanced materials, including organic semiconductors and photovoltaic devices
Mechanism of Action
The mechanism of action of Hexadecyl 9-(dicyanomethylidene)-2,5,7-trinitrofluorene-4-carboxylate is primarily related to its ability to interact with various molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the dicyanomethylidene group can engage in electron transfer processes. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Hexadecyl ferulate: Known for its antioxidant properties and used in cosmetic applications.
Hexadecyl glycerol: Used in the formulation of emulsifiers and surfactants.
Uniqueness
Hexadecyl 9-(dicyanomethylidene)-2,5,7-trinitrofluorene-4-carboxylate is unique due to the presence of both dicyanomethylidene and trinitro groups on the fluorene core, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as organic electronics and photonics .
Properties
IUPAC Name |
hexadecyl 9-(dicyanomethylidene)-2,5,7-trinitrofluorene-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H37N5O8/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-46-33(39)28-19-24(36(40)41)17-26-30(23(21-34)22-35)27-18-25(37(42)43)20-29(38(44)45)32(27)31(26)28/h17-20H,2-16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJAKWMFQSAURFY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)C1=CC(=CC2=C1C3=C(C2=C(C#N)C#N)C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H37N5O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
631.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.